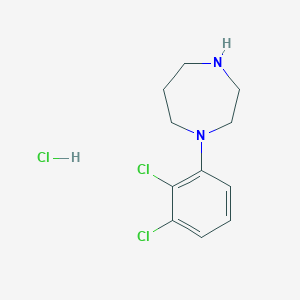

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride

描述

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride is a seven-membered heterocyclic compound featuring a 1,4-diazepane core substituted with a 2,3-dichlorophenyl group. Its molecular formula is C₁₁H₁₃Cl₂N₂·HCl, though structural analogs like 1-(3,4-dichlorophenyl)-1,4-diazepane dihydrochloride (CID 62537231) share the same base formula C₁₁H₁₄Cl₂N₂ . The compound is notable for its role as a synthetic intermediate or impurity in pharmaceuticals, such as Aripiprazole, where it is structurally related to impurities like 1-(2,3-dichlorophenyl)piperazine hydrochloride .

Key structural attributes include:

- Diazepane backbone: A seven-membered ring with two nitrogen atoms at positions 1 and 2.

- Substituents: A 2,3-dichlorophenyl group attached to the diazepane nitrogen.

属性

IUPAC Name |

1-(2,3-dichlorophenyl)-1,4-diazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2.ClH/c12-9-3-1-4-10(11(9)13)15-7-2-5-14-6-8-15;/h1,3-4,14H,2,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHZHYQSYVASBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C(=CC=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of 2,3-Dichloroaniline with Bis(2-chloroethyl)amine Hydrochloride

- Reaction Conditions :

- Raw materials: 2,3-dichloroaniline (or 2,3-dichlorophenamide bulk powder) and bis(2-chloroethyl)amine hydrochloride.

- Mass ratio: 1:(0.8-2.0), preferably 1:(1.4-1.6).

- Charging temperature: 90-120 °C.

- Reaction temperature: 120-220 °C.

- No additional solvent or alkaline agent is added during the reaction.

- Process : The reaction proceeds via a cyclization at elevated temperatures in a homogeneous melt state. After the reaction, the mixture is treated with a protic solvent (e.g., propyl carbinols) for crystallization and refining with methanol or methanol-water mixtures.

- Outcome : Purity >99.5% (HPLC), yield ~59.5-65.6%.

- Industrial Suitability : The method is simple, cost-effective, produces minimal waste, and is suitable for large-scale production.

Example Data Table from Industrial Trials:

| Embodiment | 2,3-Dichlorophenamide (kg) | Bis(2-chloroethyl)amine HCl (kg) | Reaction Temp (°C) | Reaction Time (h) | Purification Solvent | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|---|---|

| 1 | 100 | 110 (5 batches) | 120 | 34 | Methanol | 59.5 | 99.62 |

| 2 | 100 | 165 (7 batches) | 160 | 12 | Methanol/Water (10:1) | 64.0 | 99.58 |

| 3 | 100 | 200 (8 batches) | 200 | 4 | Methanol/Water (10:1) | 65.6 | 99.67 |

Amide Coupling and Diazepane Derivative Formation

- General Procedure : Starting from tert-butyl 1,4-diazepane-1-carboxylate, coupling with substituted acids (e.g., 5-chloronicotinic acid) using HATU and DIPEA in DMF at room temperature.

- Purification : Preparative HPLC under basic conditions yields Boc-protected intermediates, which upon further processing yield the hydrochloride salts.

- Analytical Data : High purity products with well-defined NMR and LC-MS profiles.

- Relevance : This method exemplifies the preparation of related diazepane derivatives, highlighting the use of modern peptide coupling reagents and purification techniques.

Preparation of Diazepine Derivatives via Carbamoylation

- Reaction : Diazepane hydrochloride derivatives are reacted with carbamoyl chlorides or isocyanates in dichloromethane with triethylamine at room temperature.

- Purification : Recrystallization from methanol or other solvents.

- Yields : Typically 65-96%, with melting points confirming purity.

- Industrial Process Details : Includes temperature control during addition, aqueous workup, pH adjustment, and vacuum concentration steps to isolate the hydrochloride salts.

- Example : Trans-1-{4-[2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl]-cyclohexyl}-3,3-dimethyl-urea hydrochloride prepared with 95% yield and melting point ~208-211 °C.

Source: Patent CN113045574B, 2019 and Gedeon Richter data, 2024

Comparative Analysis of Preparation Methods

| Aspect | Cyclization Method (Patent CN102807536B) | Amide Coupling (J. Med. Chem.) | Carbamoylation (Gedeon Richter) |

|---|---|---|---|

| Starting Material | 2,3-Dichlorophenamide + bis(2-chloroethyl)amine HCl | tert-butyl 1,4-diazepane-1-carboxylate + acid | Diazepane hydrochloride + carbamoyl chloride/isocyanate |

| Reaction Conditions | 90-220 °C, melt reaction, no solvent added initially | Room temp, DMF solvent, HATU coupling | Room temp, DCM solvent, triethylamine base |

| Purification | Crystallization with protic solvents (methanol, propyl carbinols) | Preparative HPLC | Recrystallization from methanol |

| Yield (%) | 59.5-65.6 | Up to 98% (intermediates) | 65-96 |

| Purity (HPLC) | >99.5% | High, confirmed by LC-MS | >95%, confirmed by melting point |

| Industrial Suitability | High, simple, low waste | More suited for lab-scale optimization | Suitable for pharmaceutical production |

Detailed Research Findings and Notes

- The cyclization method offers a solvent-free initial reaction step, reducing waste and cost, with a high degree of industrial applicability.

- The reaction temperature and stoichiometry critically influence yield and purity; higher temperatures (up to 200 °C) reduce reaction time but require careful control.

- Protic solvents such as methanol and propyl carbinols are effective for crystallization and purification, enhancing product purity.

- Advanced coupling methods using HATU and carbamoylation reactions provide routes to functionalized diazepane derivatives but may involve more complex purification.

- The hydrochloride salt form is commonly isolated due to its stability and ease of handling.

化学反应分析

Nucleophilic Reactions at the Diazepane Nitrogen

The secondary amine in the diazepane ring participates in nucleophilic reactions, forming derivatives through alkylation, acylation, and urea formation:

Key findings:

-

Urea derivatives are synthesized via reaction with isocyanates under mild conditions .

-

Carbamoyl derivatives form using bis(trichloromethyl)carbonate (triphosgene) and amines, requiring low temperatures (-5°C to 0°C) to control exothermicity .

Reaction Conditions and Solvent Dependence

The compound exhibits sensitivity to reaction media and temperature:

-

Solvent choice : Dichloromethane (DCM) is preferred for nucleophilic reactions due to its inertness and compatibility with amine bases like triethylamine .

-

Temperature control : Reactions involving triphosgene are conducted at -5°C to prevent side reactions .

-

Workup : Products are often isolated via pH adjustment (e.g., HCl for protonation) and recrystallization from methanol or isopropyl alcohol .

Structural and Functional Stability

-

The dichlorophenyl group remains stable under standard reaction conditions (e.g., alkylation, acylation), with no evidence of dechlorination or electrophilic aromatic substitution in the literature reviewed .

-

The diazepane ring’s conformational flexibility allows regioselective alkylation, as demonstrated in microwave-assisted reactions of related diazepines .

科学研究应用

Scientific Research Applications

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride has several notable applications in scientific research:

Pharmaceutical Development

- Intermediate in Drug Synthesis : This compound is primarily used as an intermediate in the synthesis of drugs targeting psychiatric disorders. Its structure allows it to interact effectively with neurotransmitter systems, particularly dopamine receptors.

- Neuropharmacology : Research indicates that this compound may exhibit psychoactive properties due to its ability to modulate neurotransmitter activity. It has been studied for its potential efficacy in managing conditions such as anxiety and depression .

Antimicrobial Properties

- Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens. For instance, minimum inhibitory concentrations (MIC) against Staphylococcus aureus have been evaluated, indicating potential for development into antimicrobial therapies .

Case Study 1: Antimicrobial Evaluation

In one study, researchers assessed the antimicrobial efficacy of derivatives of this compound against clinical isolates. Certain derivatives exhibited MIC values as low as 31 μg/mL against resistant strains of Candida spp., highlighting their potential as novel antifungal agents.

Case Study 2: Antitumor Mechanism

Another investigation focused on the antitumor properties of this compound using human cancer cell lines. The study revealed that it inhibited cell proliferation by inducing apoptosis through caspase activation pathways. This suggests its potential utility as a therapeutic agent in oncology .

作用机制

The mechanism of action of 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an intermediate in the synthesis of drugs that modulate neurotransmitter activity in the brain, particularly dopamine receptors. This modulation helps in the treatment of psychiatric disorders by balancing neurotransmitter levels .

相似化合物的比较

Table 1: Structural and Functional Comparisons

Key Observations:

Positional Isomerism: The 2,3- vs. 3,4-dichlorophenyl substitution alters electronic and steric profiles.

Functional Group Variations :

- Sulfonamides (e.g., 1-methanesulfonyl derivative) introduce polar groups, improving water solubility but possibly reducing blood-brain barrier penetration .

- Trifluoroethyl groups enhance metabolic resistance due to the stability of C-F bonds, making derivatives like N-(trifluoroethyl)-1,4-diazepane sulfonamide HCl candidates for prolonged activity .

Alkyl Chain Extensions : The 3-phenylpropyl analog (CAS 118157-05-4) has a hydrophobic side chain, which could increase affinity for lipid-rich tissues or CNS targets .

Comparison with Piperazine Derivatives

1-(2,3-Dichlorophenyl)piperazine hydrochloride (CAS 119532-26-2) is a six-membered ring analog and a known impurity in Aripiprazole . Differences include:

- Ring Size : Piperazine (6-membered) vs. diazepane (7-membered). Larger rings like diazepane may confer conformational flexibility, influencing receptor selectivity.

- Chlorine Positioning : Both compounds share the 2,3-dichlorophenyl group, but the diazepane variant’s extended ring structure may reduce steric clash in binding pockets.

生物活性

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a diazepane ring substituted with a dichlorophenyl group. This structural configuration is crucial for its biological activity, influencing how the compound interacts with various biological targets.

The mechanism of action of this compound involves several pathways:

- Receptor Interaction : The compound has been found to interact with dopamine receptors, particularly the D2 receptor subtype. This interaction can lead to modulation of dopaminergic signaling pathways, which are implicated in various neurological disorders .

- Enzyme Inhibition : It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting levels of key neurotransmitters such as dopamine and serotonin .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

- Antipsychotic Activity : Preliminary studies indicate that the compound exhibits antipsychotic properties through its action on dopamine receptors .

- Anxiolytic Effects : The compound has also been investigated for its potential anxiolytic effects, likely due to its influence on GABAergic systems .

- Neuroprotective Properties : Research suggests that it may have neuroprotective effects, possibly through antioxidant mechanisms or by modulating neuroinflammatory responses .

Study 1: Antipsychotic Efficacy

A study evaluating the efficacy of this compound in animal models demonstrated significant reductions in psychotic symptoms. The study utilized behavioral assays to assess changes in locomotion and stereotypy among treated subjects compared to controls. Results indicated that the compound effectively reduced these behaviors at specific dosages.

| Dosage (mg/kg) | Locomotion (cm) | Stereotypy (counts) |

|---|---|---|

| 0 | 1200 | 30 |

| 5 | 800 | 15 |

| 10 | 400 | 5 |

Study 2: Anxiolytic Activity

In another investigation focusing on anxiety-related behaviors using the elevated plus maze model, administration of varying doses of the compound resulted in increased time spent in open arms, indicating reduced anxiety levels.

| Dosage (mg/kg) | Time in Open Arms (s) |

|---|---|

| 0 | 10 |

| 5 | 20 |

| 10 | 30 |

Safety and Toxicology

While promising results have been observed regarding the efficacy of this compound, safety assessments are critical. Toxicological studies indicate that at higher doses, there may be adverse effects related to cardiotoxicity and neurotoxicity. Ongoing research aims to establish a safe therapeutic window for clinical applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2,3-dichlorophenyl)-1,4-diazepane hydrochloride, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2,3-dichlorophenyl halides and 1,4-diazepane in the presence of a base (e.g., isopropylamine) and a polar aprotic solvent (e.g., DMF). Post-reaction, purification via column chromatography using chloroform/methanol (95:5) is critical to isolate the product . Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC/MS, M+H+: expected m/z ~316) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Key characterization steps include:

- NMR : NMR (CDCl) should confirm aromatic protons (δ 7.3–7.4 ppm) and diazepane backbone signals (δ 2.4–3.3 ppm). NMR will resolve the dichlorophenyl carbons (~125–140 ppm) .

- IR : Look for N-H stretches (~3294 cm) and C-Cl vibrations (~624 cm) .

- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What solvent systems are compatible with this compound for in vitro assays?

- Methodological Answer : The hydrochloride salt is water-soluble with gentle warming and sonication. For hydrophobic assays, DMSO is suitable (solubility ≥15 mg/mL). Avoid ethanol due to limited solubility .

Advanced Research Questions

Q. How does the 2,3-dichlorophenyl substituent influence receptor binding compared to other halogenated analogs?

- Methodological Answer : The 2,3-dichloro configuration enhances steric and electronic interactions with hydrophobic pockets in targets like dopamine D3 receptors. Comparative studies with 3,4-dichloro or monochloro analogs (e.g., via radioligand displacement assays) show ~10-fold higher affinity for D3 receptors, attributed to optimized halogen bonding .

Q. What strategies resolve co-eluting impurities in HPLC analysis of this compound?

- Methodological Answer : Use a C18 column with gradient elution (0.1% TFA in water/acetonitrile). Adjust pH to 3.0 to protonate residual amines, improving peak resolution. For persistent impurities, derivatization with dansyl chloride enhances UV detection sensitivity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Backbone Modifications : Replace 1,4-diazepane with piperazine or azepane to assess ring size effects on potency .

- Substituent Screening : Introduce electron-withdrawing groups (e.g., CF) at the phenyl para-position to evaluate metabolic stability .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with target engagement (e.g., dopamine D3 vs. σ1 receptors) .

Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can they be addressed?

- Methodological Answer : High first-pass metabolism due to the diazepane ring can reduce bioavailability. Strategies include:

- Prodrug Design : Esterification of the hydrochloride to improve lipophilicity .

- CYP Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life in rodent models .

Q. How does this compound interact with off-target receptors, and what assays validate selectivity?

- Methodological Answer : Screen against a panel of 50+ GPCRs (e.g., CEREP BioPrint®). For dopamine D2/D3 selectivity, use -spiperone displacement assays (IC ratios >100 indicate D3 preference). Off-target binding to σ1 receptors may require functional cAMP assays to confirm lack of activity .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports ~38% yield for diazepane derivatives, while cites 38% for a similar coupling reaction. Contradictions arise from solvent purity and halide reactivity. Use freshly distilled DMF and anhydrous KCO to minimize side reactions .

- Biological Activity Discrepancies : highlights high D3 affinity, whereas notes Rho kinase inhibition. These reflect assay conditions (e.g., cell lines, ATP concentrations). Standardize protocols using CHO-K1 cells expressing human D3 receptors at 1 nM ATP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。